molecular formula C20H27N3O B3215880 4-((4-(Octyloxy)phenyl)diazenyl)aniline CAS No. 1167458-40-3

4-((4-(Octyloxy)phenyl)diazenyl)aniline

Cat. No.: B3215880
CAS No.: 1167458-40-3
M. Wt: 325.4 g/mol
InChI Key: NRRWFCWIWAMCPJ-UHFFFAOYSA-N
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Description

4-((4-(Octyloxy)phenyl)diazenyl)aniline is an organic compound with the molecular formula C20H27N3O. It is a derivative of aniline, featuring a diazenyl group (-N=N-) linking two phenyl rings, one of which is substituted with an octyloxy group (-OC8H17). This compound is known for its vibrant color and is often used in dye and pigment industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Octyloxy)phenyl)diazenyl)aniline typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of 4-octyloxyaniline using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt. This intermediate is then coupled with aniline in an alkaline medium to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-((4-(Octyloxy)phenyl)diazenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((4-(Octyloxy)phenyl)diazenyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-(Octyloxy)phenyl)diazenyl)aniline involves its interaction with molecular targets through its diazenyl group. This group can participate in electron transfer reactions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to form stable radicals and interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(Butyloxy)phenyl)diazenyl)aniline
  • 4-((4-(Methoxy)phenyl)diazenyl)aniline
  • 4-((4-(Ethoxy)phenyl)diazenyl)aniline

Uniqueness

4-((4-(Octyloxy)phenyl)diazenyl)aniline is unique due to its longer alkoxy chain, which imparts distinct solubility and stability properties compared to its shorter-chain analogs. This makes it particularly valuable in applications requiring enhanced hydrophobicity and stability .

Properties

IUPAC Name

4-[(4-octoxyphenyl)diazenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-2-3-4-5-6-7-16-24-20-14-12-19(13-15-20)23-22-18-10-8-17(21)9-11-18/h8-15H,2-7,16,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRWFCWIWAMCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601039612
Record name Benzenamine, 4-[(1E)-2-[4-(octyloxy)phenyl]diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601039612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167458-40-3
Record name Benzenamine, 4-[(1E)-2-[4-(octyloxy)phenyl]diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601039612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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